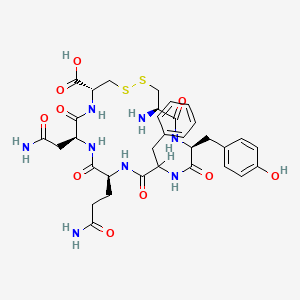

Pressinoic acid

Description

Properties

CAS No. |

35748-51-7 |

|---|---|

Molecular Formula |

C33H42N8O10S2 |

Molecular Weight |

774.9 g/mol |

IUPAC Name |

(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid |

InChI |

InChI=1S/C33H42N8O10S2/c34-20-15-52-53-16-25(33(50)51)41-32(49)24(14-27(36)44)40-29(46)21(10-11-26(35)43)37-30(47)23(12-17-4-2-1-3-5-17)39-31(48)22(38-28(20)45)13-18-6-8-19(42)9-7-18/h1-9,20-25,42H,10-16,34H2,(H2,35,43)(H2,36,44)(H,37,47)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,50,51)/t20-,21-,22-,23?,24-,25-/m0/s1 |

InChI Key |

ICSANXSPLDFBSA-ZUYRUSJRSA-N |

Isomeric SMILES |

C1[C@@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)O)CC(=O)N)CCC(=O)N)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N |

Canonical SMILES |

C1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)O)CC(=O)N)CCC(=O)N)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

CYFQNC |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L-cysteinyl-tyrosyl-phenylalanyl-glutaminyl-asparaginyl-cysteine-cyclic (1-6)-disulfide pressinoic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Primary Structure and Biological Activities of Pressinoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pressinoic acid is a synthetic, cyclic hexapeptide that represents the 20-membered disulfide-linked macrocyclic ring of the hormone vasopressin. Its primary structure has been well-characterized, and it exhibits notable biological activities, including corticotrophin-releasing factor (CRF)-like activity and oxytocin inhibition. This technical guide provides a detailed examination of the primary structure of this compound, an overview of its known biological functions, and a generalized methodology for its characterization. Due to the limited availability of detailed public data, this document will focus on the foundational knowledge of this compound.

Primary Structure of this compound

The primary structure of a peptide is defined by the linear sequence of its amino acids and any covalent modifications, such as disulfide bonds.[1] this compound is a cyclic hexapeptide with the following amino acid sequence:

{CYS}—{TYR}—{PHE}—{GLN}—{ASN}—{CYS} [2][3]

A critical feature of its structure is a disulfide bridge formed between the thiol groups of the two cysteine residues at positions 1 and 6.[2][3] This covalent linkage creates the cyclic nature of the peptide.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C33H42N8O10S2 | [2][3] |

| Molecular Weight | 774.86 g/mol | [2][3] |

| Amino Acid Sequence | Cys-Tyr-Phe-Gln-Asn-Cys | [2][3] |

| Sequence Shortening | CYFQNC | [2][3] |

| Disulfide Bridge | Cys1-Cys6 | [2][3] |

| CAS Number | 35748-51-7 | [2] |

Biological Activities

This compound has been identified as a biologically active molecule with specific effects on the endocrine system. Its primary reported activities are:

-

Corticotrophin-Releasing Factor (CRF)-like Activity: this compound has been shown to stimulate the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, mimicking the action of CRF.[2]

-

Oxytocin Inhibitor: It also functions as an antagonist of the oxytocin receptor, inhibiting the effects of oxytocin.[2][3] This activity has led to its investigation for potential therapeutic applications, such as in the management of preterm labor.

-

Induction of Maternal Behavior: As a consequence of its oxytocin-inhibiting properties, this compound has been observed to induce maternal behavior.[2][3]

Experimental Protocols

General Workflow for Synthesis and Characterization

The synthesis of this compound would typically follow standard solid-phase peptide synthesis (SPPS) protocols, followed by cyclization to form the disulfide bridge, and subsequent purification and characterization. A logical workflow for this process is depicted in the following diagram.

References

Unveiling Pressinoic Acid: A Technical Guide to its Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pressinoic acid, the cyclic core of the neurohypophysial hormone vasopressin, represents a significant molecule in the study of peptide hormones and their structure-activity relationships. While not as widely known as its parent hormone, the story of its "discovery" is intrinsically linked to the groundbreaking work on vasopressin that earned Vincent du Vigneaud the Nobel Prize in Chemistry in 1955. This technical guide provides an in-depth exploration of the historical context surrounding the identification of this compound, detailed experimental protocols from key studies, and a summary of its structural and functional characterization.

Historical Context: The Age of Peptide Hormone Discovery

The journey to understanding this compound begins with the broader scientific endeavor to isolate and characterize the active principles of the posterior pituitary gland. In the early 20th century, it was known that pituitary extracts possessed potent physiological effects, including the ability to raise blood pressure (vasopressor activity) and stimulate uterine contractions (oxytocic activity).

The pivotal work in this field was conducted by American biochemist Vincent du Vigneaud and his team at Cornell University Medical College. In the 1940s and 1950s, they undertook the arduous task of isolating and determining the structure of the hormones responsible for these activities. This was an era predating modern automated sequencing and synthesis techniques, relying on meticulous and labor-intensive biochemical methods.

In 1953, du Vigneaud's group successfully elucidated the structure of and synthesized oxytocin, the first polypeptide hormone to be synthesized in a laboratory.[1][2] This was a landmark achievement in biochemistry. Shortly after, in 1954, they achieved the same for vasopressin, the hormone responsible for antidiuretic and vasopressor effects.[3][4]

The structure of arginine vasopressin was revealed to be a nonapeptide with a disulfide bridge between two cysteine residues, forming a six-amino-acid ring with a three-amino-acid tail. This cyclic moiety, the 20-membered disulfide-linked macrocyclic ring, is what came to be known as this compound.[5] The "discovery" of this compound was, therefore, a direct consequence of the structural elucidation of vasopressin. The ability to chemically synthesize vasopressin and its constituent parts, including the cyclic core, opened the door to studying the specific contributions of different parts of the hormone to its overall biological activity.

The Rise of Solid-Phase Peptide Synthesis

The synthesis of vasopressin and its analogues, including this compound, was initially a complex undertaking using solution-phase chemistry. However, the landscape of peptide synthesis was revolutionized in the early 1960s by R. Bruce Merrifield's development of solid-phase peptide synthesis (SPPS). This technique, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, involves building a peptide chain on an insoluble polymer resin. This greatly simplifies the purification process at each step of the synthesis, as reagents and byproducts can be washed away while the growing peptide remains attached to the solid support. The advent of SPPS made peptides like this compound much more accessible for research purposes.

Key Experimental Studies on this compound

Two seminal papers, decades apart, mark the key milestones in the direct investigation of this compound as a distinct chemical entity: a 1972 study on its biological activity and a 1986 paper detailing its precise three-dimensional structure.

Corticotrophin-Releasing Activity (Saffran et al., 1972)

In 1972, a study by Saffran and colleagues reported that this compound, described as a synthetic hexapeptide corresponding to the ring of vasopressin, exhibited potent corticotrophin-releasing activity in vitro.

The following protocol is based on the methodology described in the 1972 Biochemical and Biophysical Research Communications paper.

-

Pituitary Gland Preparation:

-

Single halved pituitary glands from female CFE rats (100-150 g) were used.

-

The glands were pre-incubated for two hours in Krebs-Ringer-bicarbonate-glucose (2%) medium.

-

The incubation was carried out under an atmosphere of 5% CO₂ in O₂.

-

-

Incubation with Peptides:

-

Following pre-incubation, the pituitary halves were incubated for one-hour periods with the test substances.

-

The substances tested included lysine vasopressin (300 ng) and this compound.

-

A one-hour "wash" period was included between incubations with different substances.

-

-

Assessment of Corticotrophin Release:

-

The media from the pituitary incubations, containing the released corticotrophin, were collected.

-

These media were then added to rat adrenal quarters that were being superfused.

-

The steroidogenic response of the adrenal quarters was measured to quantify the amount of corticotrophin released.

-

-

Control for Direct Adrenal Effects:

-

To measure the direct steroidogenic effect of the peptides on the adrenal tissue and the unstimulated release of corticotrophin, the peptide was added to the media from a pituitary tissue that had been incubated for one hour without the peptide.

-

The 1972 study demonstrated that this compound exhibited corticotrophin-releasing activity at specific concentrations.

| Peptide | Dose (ng/mL) | Corticotrophin-Releasing Activity |

| This compound | 3 | Active |

| This compound | 30 | Active |

Molecular Conformation by X-ray Crystallography (Langs et al., 1986)

A 1986 paper in Science by Langs and colleagues provided the first high-resolution look at the three-dimensional structure of this compound, determined by single-crystal X-ray diffraction. This study was crucial in understanding the conformational basis for the biological activities of vasopressin-like hormones.

The following is a generalized protocol for single-crystal X-ray diffraction, as would have been employed in the 1980s for a peptide of this nature.

-

Crystallization:

-

The this compound peptide is dissolved in a suitable solvent.

-

The solution is brought to a state of supersaturation, from which crystals can form. This is typically achieved through techniques such as vapor diffusion (hanging drop or sitting drop), slow evaporation, or solvent layering.

-

The process can take days to weeks, and finding the optimal conditions (e.g., pH, temperature, precipitating agents) is often a matter of trial and error.

-

-

X-ray Data Collection:

-

A single, high-quality crystal is selected and mounted on a goniometer.

-

The crystal is placed in a beam of monochromatic X-rays.

-

As the crystal is rotated in the X-ray beam, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a pattern of spots of varying intensities.

-

These diffraction patterns are recorded on a detector (historically, photographic film, but by the 1980s, electronic detectors were becoming more common).

-

-

Structure Determination and Refinement:

-

The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule.

-

From this map, the positions of the individual atoms can be determined.

-

The initial model of the structure is then refined using computational methods to improve the fit between the calculated and observed diffraction data.

-

The 1986 study revealed key structural features of the this compound molecule.

| Structural Feature | Description |

| Ring Structure | 20-membered macrocyclic ring |

| Stabilization | Two intramolecular hydrogen bonds |

| Beta-Bends | - Type I beta-bend centered on Gln4 and Asn5- Highly distorted type II' bend centered on Phe3 and Gln4 |

| Tyr2 Side Chain | Extended away from the ring system ("pressor conformation") |

| Phe3 Side Chain | Stabilizes the Tyr2 side chain through hydrophobic interaction |

| Asn5 Side Chain | Lies over the molecule, forming a strong hydrogen bond to the nitrogen of Tyr2 |

Signaling Pathways: A Vasopressin Perspective

As this compound is the cyclic core of vasopressin, its biological activities are best understood in the context of the vasopressin receptors. There is no evidence to suggest that this compound has its own unique receptor or signaling pathway. Instead, its effects are likely mediated through its interaction with the vasopressin receptors, albeit with different affinity and efficacy compared to the full vasopressin hormone.

Vasopressin exerts its effects through two main G protein-coupled receptors (GPCRs): the V1 and V2 receptors.

Vasopressin V1 Receptor Signaling

The V1 receptor is primarily found on vascular smooth muscle cells and is responsible for the vasopressor (blood pressure-raising) effects of vasopressin. Its signaling cascade is as follows:

-

Ligand Binding: Vasopressin binds to the V1 receptor.

-

G Protein Activation: The receptor activates a Gq protein.

-

Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

Protein Kinase C Activation: DAG and Ca²⁺ activate protein kinase C (PKC).

-

Cellular Response: The increase in intracellular Ca²⁺ and activation of PKC in smooth muscle cells leads to contraction.

Vasopressin V2 Receptor Signaling

The V2 receptor is primarily located on the principal cells of the collecting ducts in the kidneys and mediates the antidiuretic effects of vasopressin.

-

Ligand Binding: Vasopressin binds to the V2 receptor.

-

G Protein Activation: The receptor activates a Gs protein.

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

-

Protein Kinase A Activation: cAMP activates protein kinase A (PKA).

-

Aquaporin-2 Translocation: PKA phosphorylates proteins that promote the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells.

-

Cellular Response: The increased number of AQP2 channels in the membrane increases water reabsorption from the urine back into the bloodstream.

Conclusion

The study of this compound provides a fascinating window into the history of peptide chemistry and pharmacology. Its "discovery" was not a singular event but rather an outcome of the meticulous work that unveiled the structure of its parent hormone, vasopressin. The subsequent chemical synthesis of this compound, facilitated by innovations like solid-phase peptide synthesis, allowed for the investigation of its intrinsic biological activities and its three-dimensional structure. While it does not possess the full range of activities of vasopressin, its ability to elicit a corticotrophin-releasing response and its defined conformation have provided valuable insights into the structure-activity relationships of this important class of hormones. The detailed experimental protocols and structural data presented here offer a technical foundation for researchers and drug development professionals interested in the continuing exploration of vasopressin analogues and their therapeutic potential.

Experimental Workflow: From Synthesis to Activity Assay

The overall process of studying a synthetic peptide like this compound in the 1970s would have followed a logical progression from its chemical creation to the assessment of its biological effects.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Cytoplasmic and nuclear signaling pathways of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Significance of Cys-Tyr-Phe-Gln-Asn-Cys (Oxytocin)

Introduction

The peptide with the amino acid sequence Cys-Tyr-Phe-Gln-Asn-Cys is a cyclic nonapeptide hormone known as Oxytocin (OXT). The cysteine residues at positions 1 and 6 form a disulfide bridge, creating a cyclic structure essential for its biological activity.[1] Synthesized primarily in the magnocellular neurosecretory cells of the supraoptic and paraventricular nuclei of the hypothalamus, it is stored and released into the bloodstream from the posterior pituitary gland.[2] While renowned for its critical roles in uterine contraction during childbirth and lactation, Oxytocin's physiological significance extends to a wide array of processes, including social bonding, cardiovascular regulation, and metabolism.[3][4] This guide provides a comprehensive overview of its biological functions, signaling pathways, quantitative data, and key experimental protocols.

Core Biological Significance

Oxytocin's actions are mediated through the Oxytocin Receptor (OXTR), a G-protein-coupled receptor (GPCR).[3] Its diverse functions are a subject of intensive research, with implications for therapeutics in various clinical contexts.[4]

-

Parturition and Lactation : Oxytocin is crucial for childbirth, where it stimulates strong contractions of the uterine smooth muscle.[1] Postpartum, it facilitates milk ejection by contracting the myoepithelial cells surrounding the mammary alveoli.[1]

-

Social and Behavioral Modulation : Often termed the "social bonding" hormone, Oxytocin plays a key role in modulating social behaviors such as trust, generosity, and maternal behavior.[2] Its signaling network is implicated in the pathophysiology of several neuropsychiatric disorders with social deficits, including autism spectrum disorder and schizophrenia.[5][6][7]

-

Cardiovascular Regulation : In the cardiovascular system, Oxytocin signaling is associated with vasodilation and a reduction in the force and rate of heart contraction, contributing to the regulation of blood pressure.[3][8]

-

Metabolic Homeostasis : Emerging evidence indicates that Oxytocin modulates pancreatic β-cell function and lipid metabolism, suggesting potential therapeutic applications for diabetes and dyslipidemia.[4] It also stimulates glucose uptake in skeletal muscle cells.[8]

-

Neuromodulation and Stress Response : Oxytocin regulates the hypothalamo-pituitary-adrenal (HPA) axis, modulating behavioral responses to stress.[2] It can also reduce levels of stress hormones like cortisol.[1]

Signaling Pathways

The binding of Oxytocin to its receptor, OXTR, initiates a cascade of intracellular events. The primary signaling pathway involves the activation of G-proteins of the Gq/11 family.

-

Gq/PLC/IP3 Pathway : This is the main signaling cascade.[3]

-

Oxytocin binds to the OXTR.

-

The receptor activates the Gαq subunit of the associated G-protein.

-

Activated Gαq stimulates Phospholipase C (PLC).

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][9]

-

The resulting increase in cytosolic Ca2+ is a key event in processes like smooth muscle contraction.[10]

-

-

Other Associated Pathways :

-

MAPK and RhoA/Rho Kinase Pathways : These pathways are also activated and contribute to increased prostaglandin production and the direct contractile effect on myometrial cells.[3]

-

Cardiovascular Pathways : In the cardiovascular system, OXTR activation is linked to the ANP-cGMP and NO-cGMP pathways, which mediate its effects on heart rate and vasodilation.[3][8]

-

Quantitative Data

The following tables summarize key quantitative data for Oxytocin, providing insights into its receptor interactions and pharmacokinetic profile.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Species/Tissue | Assay Method | Affinity (Ki / Kd) | Reference |

| Oxytocin | OXTR | Syrian Hamster (Brain) | Competition Binding | Ki: 4.28 nM | [11][12] |

| Oxytocin | OXTR | Rat (Left Ventricle) | Radioligand Binding | Kd: ~1 nM (high affinity) | [13] |

| Oxytocin | OXTR | Human (Myometrium, term) | Radioligand Binding | Kd: 0.56 - 1.6 nM | [14] |

| Oxytocin | V1aR | Syrian Hamster (Brain) | Competition Binding | Ki: 495.2 nM | [11][12] |

| Arginine Vasopressin (AVP) | OXTR | Syrian Hamster (Brain) | Competition Binding | Ki: 36.1 nM | [11][12] |

Note: Binding affinities can vary significantly depending on the species, tissue, and experimental methodology used.[14]

Table 2: Pharmacokinetic Parameters in Humans

| Parameter | Subject Group | Value | Reference |

| Metabolic Clearance Rate (MCR) | Men | 27 ± 1.8 ml/kg/min | [15] |

| Metabolic Clearance Rate (MCR) | Nonpregnant Women | 20.6 ± 2.8 ml/kg/min | [15] |

| Metabolic Clearance Rate (MCR) | Pregnant Women (term) | 23.1 ± 2.6 ml/kg/min | [15] |

| Biological Half-life | General | 3 to 10 minutes | [1] |

| Volume of Distribution (Vd) | Women at Caesarean Delivery | 156.1 L | [16] |

| Clearance | Women at Caesarean Delivery | 83 ml/s | [16] |

Experimental Protocols

Detailed methodologies are critical for the accurate study of Oxytocin's biological effects.

Protocol 1: Radioligand Competition Binding Assay for OXTR

This protocol is designed to determine the binding affinity (Ki) of a test compound for the Oxytocin receptor.

1. Materials:

-

Cell membranes expressing human OXTR.

-

Radioligand: [³H]Oxytocin or a selective radio-labeled antagonist (e.g., [¹²⁵I]OTA).[17][18]

-

Unlabeled Oxytocin (for standard curve).

-

Test compounds.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail and counter.

2. Procedure:

-

Preparation : Prepare serial dilutions of the unlabeled Oxytocin and test compounds in the binding buffer.

-

Reaction Setup : In a 96-well plate, add in order:

-

50 µL Binding Buffer (for total binding) OR 50 µL of a high concentration of unlabeled Oxytocin (for non-specific binding) OR 50 µL of test compound dilution.

-

50 µL of the radioligand at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation : Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Termination : Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Washing : Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification : Allow filters to dry. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium ([Ca²⁺]i) in response to OXTR activation.

1. Materials:

-

Human cells expressing OXTR (e.g., cultured myometrial cells or a stable cell line like HEK293-OXTR).[9][10]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Pluronic F-127.

-

Physiological salt solution (PSS) or Hank's Balanced Salt Solution (HBSS), with and without Ca²⁺.

-

Oxytocin and other test agonists/antagonists.

-

Fluorescence microscope or plate reader with kinetic reading capabilities.

2. Procedure:

-

Cell Plating : Plate cells onto glass coverslips or clear-bottomed 96-well plates and grow to 70-90% confluency.

-

Dye Loading : Incubate cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in PSS for 30-60 minutes at 37°C in the dark.

-

Washing : Wash the cells twice with PSS to remove extracellular dye.

-

Baseline Measurement : Place the coverslip/plate in the measurement device. Perfuse with PSS and record the baseline fluorescence ratio (e.g., excitation at 340/380 nm, emission at 510 nm for Fura-2).

-

Agonist Application : Apply Oxytocin or the test compound to the cells.[10]

-

Kinetic Measurement : Record the change in fluorescence ratio over time. A sharp increase indicates a rise in [Ca²⁺]i.

-

Control Experiments : To distinguish between Ca²⁺ influx and release from internal stores, perform experiments in Ca²⁺-free PSS.[9][10]

3. Data Analysis:

-

The fluorescence ratio (F340/F380) is proportional to the [Ca²⁺]i.

-

Quantify the response by measuring the peak amplitude of the ratio change from baseline.

-

For dose-response experiments, plot the peak amplitude against the log concentration of Oxytocin to determine the EC₅₀ value.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEGG PATHWAY: Oxytocin signaling pathway - Homo sapiens (human) [kegg.jp]

- 4. Oxytocin Signaling Pathway: From Cell Biology to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxytocin: Narrative Expert Review of Current Perspectives on the Relationship with Other Neurotransmitters and the Impact on the Main Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. psychiatryonline.org [psychiatryonline.org]

- 8. KEGG PATHWAY: map04921 [genome.jp]

- 9. Characterization of an oxytocin-induced rise in [Ca2+]i in single human myometrium smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Oxytocin receptor binding in rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics of oxytocin in the human subject - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A study of the pharmacokinetics and pharmacodynamics of oxytocin at elective caesarean delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

Pressinoic Acid: An In-depth Technical Guide on the Cyclic Core of Vasopressin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Structure of Pressinoic Acid and its Relation to Vasopressin

Arginine vasopressin is a nonapeptide with the sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂. The disulfide bond between the two cysteine residues at positions 1 and 6 creates the cyclic structure known as this compound.[2][3] The C-terminal tripeptide, Pro-Arg-Gly-NH₂, is attached to the cysteine at position 6.

The conformation of this compound has been determined by X-ray diffraction, revealing a structure stabilized by intramolecular hydrogen bonds.[1] A critical aspect of its conformation is the orientation of the tyrosine (Tyr²) side chain, which extends away from the ring system. This "pressor conformation" is stabilized by a hydrophobic interaction with the phenylalanine (Phe³) side chain and is considered a determinant for the pressor (vasoconstrictive) activity of vasopressin-like hormones.[1]

However, the absence of the C-terminal tripeptide in this compound is the primary reason for its lack of significant biological activity.[1] Structure-activity relationship studies on vasopressin and its analogs have consistently highlighted the essential role of the C-terminal tail for receptor binding and activation.[4] The basicity and length of this tail are critical for affinity and potency at vasopressin receptors.[4]

Biological Activity of this compound

Current scientific literature suggests that this compound itself is biologically inactive, particularly concerning the pressor and antidiuretic activities characteristic of vasopressin.[1] The loss of the C-terminal tripeptide, which is crucial for receptor interaction, is the principal reason for this inactivity. While the cyclic core maintains a conformation that is partly conducive to the "pressor" activity, it lacks the necessary molecular determinants for effective receptor binding and signal transduction.[1]

To date, there is a notable absence of published studies providing quantitative data on the binding affinity of isolated this compound to vasopressin V1a or V2 receptors. Consequently, the following tables for quantitative data are presented as templates that would be used to summarize such data should it be generated through experimental investigation.

Quantitative Data (Hypothetical)

Table 1: Hypothetical Binding Affinity of this compound for Vasopressin Receptors

| Compound | Receptor Subtype | Radioligand | Ki (nM) |

| This compound | Human V1a | [³H]-Arginine Vasopressin | Not Determined |

| This compound | Human V2 | [³H]-Arginine Vasopressin | Not Determined |

| Arginine Vasopressin | Human V1a | [³H]-Arginine Vasopressin | ~1-5 |

| Arginine Vasopressin | Human V2 | [³H]-Arginine Vasopressin | ~0.5-2 |

Table 2: Hypothetical Functional Activity of this compound at Vasopressin Receptors

| Compound | Receptor Subtype | Assay Type | EC₅₀ (nM) | % Maximal Response (vs. AVP) |

| This compound | Human V1a | Calcium Mobilization | Not Determined | Not Determined |

| This compound | Human V2 | cAMP Accumulation | Not Determined | Not Determined |

| Arginine Vasopressin | Human V1a | Calcium Mobilization | ~1-10 | 100% |

| Arginine Vasopressin | Human V2 | cAMP Accumulation | ~0.1-1 | 100% |

Experimental Protocols

To formally assess the binding affinity and functional activity of this compound, standard pharmacological assays for G-protein coupled receptors (GPCRs) would be employed. The following are detailed, generalized protocols that could be adapted for the study of this compound.

Radioligand Binding Assay for Vasopressin Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for V1a and V2 vasopressin receptors expressed in a recombinant cell line (e.g., CHO or HEK293 cells).

Materials:

-

Cell membranes expressing human V1a or V2 receptors

-

Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP)

-

Unlabeled competitor: Arginine Vasopressin (for determining non-specific binding) and this compound (test compound)

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare cell membrane homogenates from cells overexpressing the receptor of interest. Determine protein concentration using a standard method (e.g., Bradford assay).

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

A range of concentrations of unlabeled this compound.

-

A fixed concentration of [³H]-AVP (typically at or below its Kd value).

-

Cell membranes (typically 10-50 µg of protein per well).

-

-

For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled AVP (e.g., 1 µM).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay: V1a Receptor-Mediated Calcium Mobilization

This protocol measures the ability of this compound to stimulate the V1a receptor, which couples to Gq/11 and leads to an increase in intracellular calcium.

Materials:

-

Cells stably expressing the human V1a receptor (e.g., CHO-V1a).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound and Arginine Vasopressin (positive control).

-

A fluorescent plate reader capable of kinetic reads.

Procedure:

-

Seed the CHO-V1a cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound and AVP in assay buffer.

-

Place the plate in the fluorescent plate reader and initiate kinetic reading of fluorescence intensity.

-

After establishing a baseline reading, add the different concentrations of this compound or AVP to the wells.

-

Continue to monitor the fluorescence intensity for several minutes to capture the peak calcium response.

-

Analyze the data by plotting the change in fluorescence as a function of agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response.

Functional Assay: V2 Receptor-Mediated cAMP Accumulation

This protocol measures the ability of this compound to stimulate the V2 receptor, which couples to Gs and leads to an increase in intracellular cyclic AMP (cAMP).

Materials:

-

Cells stably expressing the human V2 receptor (e.g., HEK293-V2).

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

This compound and Arginine Vasopressin (positive control).

Procedure:

-

Seed the HEK293-V2 cells in a 96-well plate and grow to the desired density.

-

Remove the growth medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period.

-

Add serial dilutions of this compound or AVP to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's protocol.

-

Analyze the data by plotting the cAMP concentration as a function of agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response.

Signaling Pathways

The interaction of vasopressin with its receptors initiates distinct signaling cascades. Although this compound is not expected to activate these pathways, understanding them is crucial for the design of functional assays.

V1a Receptor Signaling Pathway

Caption: V1a receptor signaling cascade leading to increased intracellular calcium.

V2 Receptor Signaling Pathway

Caption: V2 receptor signaling cascade leading to increased cAMP and water reabsorption.

Conclusion

This compound, as the cyclic core of vasopressin, provides a critical structural scaffold for the hormone. However, the available evidence strongly indicates that it lacks the C-terminal tripeptide necessary for significant biological activity at vasopressin receptors. While direct quantitative data on its receptor binding and functional effects are absent from the current scientific literature, this guide provides the necessary theoretical background and detailed experimental protocols for a thorough investigation. For researchers in drug development, understanding the inactivity of this core structure reinforces the importance of the exocyclic tail in the design of potent and selective vasopressin receptor agonists and antagonists. Further studies, should they be undertaken, would provide valuable data to complete our understanding of the minimalist requirements for vasopressin receptor interaction.

References

- 1. Structure of this compound: the cyclic moiety of vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships of novel vasopressin antagonists containing C-terminal diaminoalkanes and (aminoalkyl)guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Pressinoic Acid Conformation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pressinoic acid, a synthetic cyclic hexapeptide, represents the 20-membered disulfide-linked macrocyclic ring of the neurohypophysial hormone vasopressin. Its chemical formula is C₃₃H₄₂N₈O₁₀S₂, with a molecular weight of 774.86 g/mol [1]. The canonical SMILES representation is Cys-Tyr-Phe-Gln-Asn-Cys, with a disulfide bridge between the two cysteine residues[1]. Functionally, this compound exhibits corticotrophin-releasing activity and acts as an oxytocin inhibitor, making it a molecule of significant interest in endocrinological and pharmacological research[1]. Understanding the conformational landscape of this compound is crucial for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutics targeting the vasopressin and oxytocin systems.

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the conformation of this compound. It details experimental protocols for computational analysis and presents relevant data in a structured format. Furthermore, it visualizes key workflows and biological pathways using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

In Silico Modeling Workflow for this compound

The conformational analysis of a cyclic peptide like this compound involves a multi-step computational workflow designed to explore its potential three-dimensional structures and identify low-energy, biologically relevant conformations.

Experimental Protocols

Initial Structure Preparation

-

2D to 3D Conversion : The 2D chemical structure of this compound, obtained from its SMILES string, is converted into an initial 3D conformation using molecular modeling software such as Avogadro, ChemDraw, or the builder functionalities within molecular dynamics packages.

-

Protonation State Assignment : The protonation states of ionizable residues (in this case, the N-terminus, C-terminus, and any relevant side chains) are assigned based on a physiological pH of 7.4. This can be accomplished using tools like PROPKA or H++ web servers.

Conformational Search

The goal of the conformational search is to explore the vast conformational space of the cyclic peptide to identify a diverse set of low-energy structures.

-

Systematic Search : This method involves systematically rotating all rotatable bonds by a defined increment. While thorough, it can be computationally expensive for a hexapeptide.

-

Stochastic Search (e.g., Monte Carlo) : This approach involves random changes to the molecular geometry followed by energy minimization. The new conformation is accepted or rejected based on the Metropolis criterion. This is often more efficient for larger molecules.

Energy Minimization and Refinement

Each conformation generated during the search is subjected to energy minimization to relieve any steric clashes and to find the nearest local energy minimum.

-

Force Field Minimization : A molecular mechanics force field (e.g., AMBER, CHARMM, GROMOS) is used to calculate the potential energy of the molecule and find a local energy minimum. The steepest descent and conjugate gradient algorithms are commonly employed.

-

Quantum Mechanical (QM) Calculations : For a more accurate energy evaluation of the lowest-energy conformers, single-point energy calculations or geometry optimizations can be performed using quantum mechanical methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of this compound in a simulated physiological environment.

-

System Solvation : The minimized structure of this compound is placed in a periodic box of explicit solvent (e.g., TIP3P water model) and counter-ions are added to neutralize the system.

-

Equilibration : The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated to 1 atm (NPT ensemble). This is typically done in a stepwise manner with restraints on the peptide to allow the solvent to relax.

-

Production MD : Once equilibrated, the restraints are removed, and a long-timescale simulation (typically hundreds of nanoseconds to microseconds) is run to sample the conformational landscape of the peptide.

Analysis of Results

The trajectory from the MD simulation is analyzed to extract meaningful information about the conformational preferences of this compound.

-

Clustering Analysis : The trajectory is clustered based on the root-mean-square deviation (RMSD) of the backbone atoms to identify the most populated conformational families.

-

Free Energy Landscape : A free energy landscape can be constructed by projecting the trajectory onto two or more collective variables (e.g., principal components from PCA, or radius of gyration) to visualize the energy barriers between different conformational states.

-

Structural Property Analysis : Various structural properties such as hydrogen bonds, salt bridges, solvent accessible surface area (SASA), and dihedral angle distributions are analyzed to characterize the different conformations.

Data Presentation

Table 1: Representative Conformational Energy Data for a Cyclic Pentapeptide (Cyclic Pentaglycine) in Different Phases.

| Phase | Conformational Entropy (Sconf) (kcal mol⁻¹) | Translational/Rotational Entropy (Str) (cal mol⁻¹ K⁻¹) |

| Aqueous | 15.87 | ~30 |

| Droplet | 3.01 | ~30 |

Data adapted from a study on cyclic pentaglycine, illustrating the change in conformational entropy upon phase transition[2]. This type of data can be calculated for this compound from MD simulations.

Table 2: Representative Binding Affinities (Ki in nM) of Vasopressin and Oxytocin Analogs at their Respective Receptors.

| Ligand | Receptor | Binding Affinity (Ki, nM) |

| Arginine Vasopressin (AVP) | Vasopressin V1a Receptor | ~1 |

| Arginine Vasopressin (AVP) | Oxytocin Receptor | ~3 |

| Oxytocin (OT) | Oxytocin Receptor | ~0.8 |

| Oxytocin (OT) | Vasopressin V1a Receptor | ~20 |

| Atosiban (Oxytocin Antagonist) | Oxytocin Receptor | ~3.6 |

| L-368,899 (Oxytocin Antagonist) | Oxytocin Receptor | 12.4 |

This table presents a compilation of binding affinity data from various sources for illustrative purposes[3][4][5][6]. The binding affinity of this compound to these receptors could be predicted using molecular docking and free energy calculation methods.

Signaling Pathways

This compound's biological activities are mediated through its interaction with specific signaling pathways. As a corticotrophin-releasing agent, it influences the Hypothalamic-Pituitary-Adrenal (HPA) axis. As an oxytocin inhibitor, it antagonizes the oxytocin receptor signaling cascade.

Corticotropin-Releasing Hormone (CRH) Signaling Pathway

This compound's corticotrophin-releasing activity suggests it may directly or indirectly stimulate the release of Adrenocorticotropic Hormone (ACTH) from the pituitary, a process initiated by Corticotropin-Releasing Hormone (CRH).

Oxytocin Receptor (OTR) Signaling Pathway (Inhibition by this compound)

As an oxytocin inhibitor, this compound is expected to antagonize the oxytocin receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.

Conclusion

The in silico modeling of this compound conformation is a powerful approach to understanding its structural and dynamic properties, which are intimately linked to its biological function. By employing a systematic computational workflow encompassing conformational searching, energy minimization, and molecular dynamics simulations, researchers can identify the predominant conformations of this cyclic peptide. The integration of these computational predictions with experimental data and knowledge of the relevant signaling pathways, such as the CRH and oxytocin pathways, will be instrumental in the development of novel and more potent modulators of the vasopressin and oxytocin systems for therapeutic applications. This guide provides a foundational framework for such investigations, empowering researchers to delve deeper into the molecular intricacies of this compound and its analogs.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Effects of Conformational Constraint on Peptide Solubility Limits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vasopressin and Oxytocin Receptors [sigmaaldrich.com]

Unraveling the Molecular Interactions of Pressinoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pressinoic acid, a synthetic hexapeptide, is the cyclic moiety of the neurohypophysial hormone vasopressin.[1] It has garnered interest for its distinct biological activities, notably as a potent corticotrophin-releasing factor and an inhibitor of oxytocin-induced behaviors.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's receptor interactions, summarizing key experimental findings and postulating its mechanism of action based on its known biological targets. While direct, high-resolution data on the specific binding sites of this compound is limited in publicly available literature, this document consolidates the existing knowledge to guide future research and drug development efforts.

Predicted Receptor Binding and Mechanism of Action

Direct structural elucidation of the binding pocket of this compound on its target receptors has not been extensively reported. However, based on its demonstrated biological activities, the primary targets are predicted to be the Corticotropin-Releasing Hormone Receptor 1 (CRH-R1) and the Oxytocin Receptor (OTR) .

This compound's ability to stimulate the release of corticotrophin suggests an agonistic interaction with CRH-R1, a G-protein coupled receptor (GPCR). Upon binding, it is hypothesized to induce a conformational change in the receptor, activating the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the synthesis and secretion of corticotropin (ACTH).

Conversely, its inhibitory effect on oxytocin-induced maternal behavior points towards an antagonistic relationship with the oxytocin receptor, another GPCR. In this scenario, this compound would bind to the OTR without inducing the conformational change necessary for signal transduction. By occupying the binding site, it would prevent the endogenous ligand, oxytocin, from binding and activating the Gq alpha subunit, thereby inhibiting the phospholipase C (PLC) signaling cascade.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound.

| Biological Activity | Assay System | Effective Concentration | Reference |

| Corticotrophin-releasing activity | In vitro pituitary gland incubation | 3 and 30 ng/mL | [2] |

Signaling Pathways

The predicted signaling pathways for this compound's dual activities are illustrated below.

Experimental Protocols

The following is a detailed methodology for an in vitro assay used to determine the corticotrophin-releasing activity of this compound, as described in the literature.[2]

Objective: To assess the ability of this compound to stimulate the release of corticotrophin from isolated pituitary glands.

Materials:

-

Krebs-Ringer-bicarbonate-glucose (2%) medium

-

Single halved pituitary glands from female CFE rats (100-150 g)

-

Lysine vasopressin (as a positive control)

-

This compound solution

-

Rat adrenal quarters for superfusion

-

Carbon dioxide (5%) in oxygen gas mixture

Procedure:

-

Pre-incubation: Single halved pituitary glands are pre-incubated for two hours in Krebs-Ringer-bicarbonate-glucose medium under a 5% CO2 in O2 atmosphere.

-

Incubation Periods: The pituitary halves are then subjected to a series of one-hour incubation periods.

-

A one-hour incubation with 300 ng of lysine vasopressin.

-

A one-hour incubation with the this compound sample.

-

-

Wash Period: The incubations are separated by a one-hour wash period in fresh medium.

-

Corticotrophin Bioassay:

-

The media collected from the pituitary incubations are added to rat adrenal quarters that are being superfused.

-

The steroidogenic response (corticotrophin release) is then estimated.

-

-

Control Measures:

-

The steroidogenic effect of the unstimulated release of corticotrophin by the pituitary tissue is measured.

-

The potential direct steroidogenic effect of the peptide on the adrenal tissue is measured by adding the peptide to the media from pituitary tissue that was incubated for one hour without the peptide.

-

Conclusion

While the precise molecular interactions of this compound at its receptor binding sites remain to be fully elucidated, its established biological activities provide a strong foundation for predicting its engagement with the CRH-R1 and OTR. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar peptide-based compounds. Further studies employing techniques such as site-directed mutagenesis, computational modeling, and co-crystallization will be instrumental in defining the specific amino acid residues and conformational changes that govern the binding and functional outcomes of this compound.

References

Synthetic Pressinoic Acid: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pressinoic acid, the cyclic disulfide moiety of the hormone vasopressin, is a synthetic hexapeptide with the sequence Cys-Tyr-Phe-Gln-Asn-Cys. It has garnered significant interest in pharmacological research due to its notable biological activities, including potent corticotrophin-releasing activity and its function as an oxytocin inhibitor.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of synthetic this compound, along with detailed experimental protocols for its synthesis and analysis, and a visualization of its proposed signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. While specific experimental values for some properties are not extensively reported in the literature, this section summarizes the available data and outlines standard methods for their determination.

Table 1: Physicochemical Properties of Synthetic this compound

| Property | Value/Information | Experimental Protocol Reference |

| Molecular Formula | C₃₃H₄₂N₈O₁₀S₂ | - |

| Molecular Weight | 774.86 g/mol | - |

| Appearance | Expected to be a white to off-white powder. | Visual Inspection |

| Solubility | Soluble in water.[1] For hydrophobic peptides, dissolving in a small amount of DMSO followed by dilution with water, or using 10-30% acetic acid may be effective.[2] | General Solubility Assay |

| Melting Point | Not explicitly reported. Pure crystalline peptides typically have a sharp melting point.[3][4] | Capillary Melting Point Determination[3][4][5][6] |

| pKa | Not explicitly reported. The pKa of a peptide is a composite of the pKa values of its ionizable groups (N-terminus, C-terminus, and side chains of Tyr, Cys, Gln, Asn). | Potentiometric Titration or Spectrophotometry[7][8] |

| LogP (Octanol-Water Partition Coefficient) | Not explicitly reported. This value indicates the lipophilicity of the molecule. | Shake-Flask Method followed by HPLC analysis[9] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for peptide production.[10][11][12][13][14]

Experimental Workflow: Solid-Phase Peptide Synthesis of this compound

Caption: Solid-Phase Synthesis Workflow for this compound.

Methodology:

-

Resin Preparation: Start with a suitable resin, such as a 2-chlorotrityl chloride resin, and swell it in a non-polar solvent like dichloromethane (DCM).

-

First Amino Acid Attachment: Attach the first amino acid, Fmoc-Cys(Trt)-OH, to the resin.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the attached cysteine using a piperidine solution in dimethylformamide (DMF).

-

Peptide Chain Elongation: Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Cys(Trt)-OH) using a coupling agent such as HBTU/HATU in the presence of a base like DIPEA. Each coupling step is followed by an Fmoc deprotection step.

-

Cleavage and Deprotection: Once the linear peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Cyclization: The linear, deprotected peptide is then subjected to oxidative cyclization to form the disulfide bond between the two cysteine residues. This can be achieved by air oxidation in a dilute aqueous solution at a slightly alkaline pH.

-

Purification and Analysis: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Methods

a. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the purification and purity assessment of synthetic this compound.[15][16][17][18][19]

Methodology:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of two solvents is commonly employed:

-

Solvent A: Water with 0.1% Trifluoroacetic acid (TFA).

-

Solvent B: Acetonitrile with 0.1% TFA.

-

-

Gradient: A linear gradient from a low percentage of Solvent B to a high percentage over a set time (e.g., 30 minutes) is used to elute the peptide.

-

Detection: The peptide is detected by UV absorbance at a wavelength of 220 or 280 nm.

-

Sample Preparation: The lyophilized peptide is dissolved in Solvent A.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of this compound.[20][21][22][23][24]

Methodology:

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

Data Acquisition: Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effects are analyzed to confirm the amino acid sequence and the three-dimensional structure of the cyclic peptide.

Biological Activity and Signaling Pathways

Corticotrophin-Releasing Activity

This compound exhibits potent corticotrophin-releasing activity.[1] It is proposed to act on the corticotroph cells of the anterior pituitary to stimulate the release of adrenocorticotropic hormone (ACTH).[25][26][27][28][29]

Proposed Signaling Pathway: this compound-Induced ACTH Release

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. uoanbar.edu.iq [uoanbar.edu.iq]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. thinksrs.com [thinksrs.com]

- 7. researchgate.net [researchgate.net]

- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 9. acdlabs.com [acdlabs.com]

- 10. elearning.uniroma1.it [elearning.uniroma1.it]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. chem.uci.edu [chem.uci.edu]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

- 15. nacalai.com [nacalai.com]

- 16. A HPLC method for the determination of 9-cis retinoic acid (ALRT1057) and its 4-oxo metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. ijpsonline.com [ijpsonline.com]

- 19. mdpi.com [mdpi.com]

- 20. NMR study of the binding of all-trans-retinoic acid to type II human cellular retinoic acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubsapp.acs.org [pubsapp.acs.org]

- 22. google.com [google.com]

- 23. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001852) [hmdb.ca]

- 24. Retinoic acid(302-79-4) 1H NMR spectrum [chemicalbook.com]

- 25. Corticotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 26. Corticotropin-Releasing Hormone: Biology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 27. news-medical.net [news-medical.net]

- 28. On the role of the corticotropin-releasing hormone signalling system in the aetiology of inflammatory skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 29. taylorandfrancis.com [taylorandfrancis.com]

Pressinoic Acid and its Role in Corticotrophin-Releasing Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of pressinoic acid and its relationship to corticotrophin-releasing activity. While this compound itself is the foundational cyclic structure of the potent neurohormone arginine vasopressin (AVP), current scientific evidence indicates that it is AVP, and not isolated this compound, that exerts significant effects on the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. This document will elucidate the structural relationship between these molecules, detail the well-documented corticotrophin-releasing activity of arginine vasopressin, and provide comprehensive experimental context for researchers in the field.

This compound: The Inactive Core of Arginine Vasopressin

This compound is a 20-membered, disulfide-linked macrocyclic ring system that forms the core of arginine vasopressin.[1] AVP is a nonapeptide hormone composed of this cyclic structure with an attached C-terminal tripeptide tail (Pro-Arg-Gly-NH2).[1][2][3]

Structural studies have revealed that the absence of this C-terminal tripeptide in this compound leads to a conformational change, specifically in the orientation of the asparagine (Asn5) side chain.[1] This alteration, combined with the loss of the tripeptide itself, is believed to be the reason for this compound's lack of significant biological activity, including pressor and corticotrophin-releasing functions.[1] Therefore, while this compound is a key structural component, it is considered the inactive precursor to the biologically active AVP.

Arginine Vasopressin (AVP): A Key Modulator of ACTH Secretion

Arginine vasopressin is a crucial neurohormone in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[4][5] While Corticotropin-Releasing Hormone (CRH) is the primary driver of ACTH secretion, AVP plays a significant modulatory role, particularly in response to stress.[4][5][6][7]

Mechanism of Action

AVP stimulates ACTH release from the anterior pituitary's corticotroph cells by binding to the vasopressin V1b receptor (also known as V3 receptor), a G-protein coupled receptor (GPCR).[8][9][10] Unlike CRH which primarily signals through the Gs-adenylyl cyclase-cAMP pathway, the V1b receptor is coupled to the Gq/11 protein.

The signaling cascade initiated by AVP binding to the V1b receptor is as follows:

-

Activation of Phospholipase C (PLC): The activated Gq/11 protein stimulates PLC.

-

Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

-

Stimulation of ACTH Exocytosis: Activated PKC phosphorylates various downstream targets, leading to the exocytosis of ACTH-containing granules from the corticotroph cells.[11]

Synergy with Corticotropin-Releasing Hormone (CRH)

A key feature of AVP's role in the HPA axis is its potent synergistic interaction with CRH.[7][8][11][12][13][14] While AVP alone is a relatively weak ACTH secretagogue, its co-secretion with CRH during stress results in a significantly amplified ACTH response, greater than the additive effects of either hormone alone.[7][9][13] This potentiation is crucial for a robust and rapid response to stressful stimuli.[11]

Data Presentation

The following table summarizes the key molecules involved in the AVP-mediated release of ACTH.

| Molecule | Type | Primary Location of Action (in this context) | Function in ACTH Release Regulation |

| Arginine Vasopressin (AVP) | Peptide Hormone | Anterior Pituitary (Corticotrophs) | Binds to V1b receptors to stimulate ACTH release and potentiates the action of CRH.[4][5][7][8] |

| This compound | Peptide Structure | - | The inactive cyclic core of AVP.[1] |

| V1b Receptor | G-Protein Coupled Receptor | Anterior Pituitary (Corticotrophs) | AVP receptor that, upon activation, initiates the PLC-IP3-Ca2+ signaling cascade leading to ACTH secretion.[8][9][15] |

| Corticotropin-Releasing Hormone (CRH) | Peptide Hormone | Anterior Pituitary (Corticotrophs) | The primary stimulator of ACTH synthesis and release.[5][16] |

| Adrenocorticotropic Hormone (ACTH) | Peptide Hormone | Adrenal Cortex | Released from the pituitary, it stimulates the adrenal glands to produce and release glucocorticoids (e.g., cortisol).[4][5] |

| Glucocorticoids (e.g., Cortisol) | Steroid Hormone | Hypothalamus, Pituitary, and other tissues | Exert negative feedback on the HPA axis, inhibiting the release of CRH and ACTH.[4] |

Experimental Protocols

In Vitro ACTH Release Assay from Primary Pituitary Cell Cultures

This protocol describes a standard method to assess the corticotrophin-releasing activity of a substance like AVP.

Objective: To measure the amount of ACTH secreted by cultured primary anterior pituitary cells in response to stimulation.

Materials:

-

Anterior pituitaries from laboratory rats.

-

Cell culture medium (e.g., DMEM) with supplements (fetal bovine serum, antibiotics).

-

Enzymes for tissue dissociation (e.g., collagenase, trypsin).

-

Test substances (e.g., Arginine Vasopressin, CRH, this compound) at various concentrations.

-

96-well cell culture plates.

-

ACTH ELISA kit.

-

Plate reader.

Methodology:

-

Cell Isolation and Culture:

-

Aseptically remove anterior pituitary glands from euthanized rats.

-

Wash the glands with sterile buffer.

-

Mechanically mince the tissue and then enzymatically digest it to obtain a single-cell suspension.

-

Plate the dispersed cells in 96-well plates at a predetermined density and culture for 2-3 days to allow for attachment and recovery.[17]

-

-

Stimulation:

-

After the initial culture period, wash the cells with serum-free medium.

-

Add fresh medium containing the test substances (e.g., AVP, CRH, or a combination) at various concentrations. Include a negative control (medium alone) and a positive control (a known secretagogue like CRH).

-

Incubate for a defined period (e.g., 2-4 hours) at 37°C in a humidified CO2 incubator.

-

-

Sample Collection:

-

After incubation, carefully collect the supernatant (culture medium) from each well. This supernatant contains the secreted ACTH.

-

Store the supernatant at -20°C or below until analysis.

-

-

ACTH Quantification:

-

Quantify the concentration of ACTH in the collected supernatants using a commercially available ACTH Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[18][19]

-

Briefly, this involves adding the samples and standards to a microplate pre-coated with an anti-ACTH antibody, followed by the addition of a conjugated secondary antibody and a substrate for color development.

-

Measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the ACTH standards.

-

Calculate the concentration of ACTH in each sample by interpolating its absorbance value on the standard curve.

-

Express the results as pg/mL or ng/mL of ACTH released. Compare the ACTH levels in the stimulated wells to the control wells to determine the effect of the test substance.

-

Visualizations

Signaling Pathways

Caption: AVP signaling pathway in pituitary corticotrophs.

Experimental Workflow

Caption: Experimental workflow for in vitro ACTH release assay.

Conclusion

References

- 1. Structure of this compound: the cyclic moiety of vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasopressin - Wikipedia [en.wikipedia.org]

- 3. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides [mdpi.com]

- 4. Targeting the Arginine Vasopressin V1b Receptor System and Stress Response in Depression and Other Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of stress, corticotropin-releasing factor, arginine vasopressin and behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Control of Stress-Induced ACTH Secretion by Vasopressin and CRH: Additional Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Influence of arginine vasopressin on the ultradian dynamics of Hypothalamic-Pituitary-Adrenal axis [frontiersin.org]

- 8. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vasopressin and oxytocin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Arginine vasopressin potentiates adrenocorticotropin release induced by ovine corticotropin-releasing factor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Effects of vasopressin V1b receptor deficiency on adrenocorticotropin release from anterior pituitary cells in response to oxytocin stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Corticotropin-releasing hormone causes antidiuresis and antinatriuresis by stimulating vasopressin and inhibiting atrial natriuretic peptide release in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A sensitive and simple in vitro assay for corticotropin-releasing substances utilizing ACTH release from cultured anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. arborassays.com [arborassays.com]

- 19. monobind.com [monobind.com]

An In-depth Technical Guide on the Mechanism of Action of Oxytocin Inhibitors, with Reference to Pressinoic Acid

Disclaimer: This technical guide addresses the mechanism of action of oxytocin inhibitors. While the query specifically mentioned Pressinoic acid, publicly available scientific literature offers limited detailed information on its specific mechanism as an oxytocin receptor antagonist. This compound is the cyclic moiety of the hormone vasopressin.[1] Therefore, to provide a comprehensive and technically robust resource, this guide will focus on the well-characterized mechanisms of both peptide and non-peptide oxytocin receptor antagonists, using them as illustrative examples of how oxytocin inhibition is achieved and measured. The principles outlined herein are fundamental to the field and would apply to the characterization of any novel oxytocin inhibitor, including this compound.

Introduction to Oxytocin Receptor Antagonism

Oxytocin, a nonapeptide hormone, plays a crucial role in a variety of physiological processes, including uterine contractions during labor, lactation, and social bonding.[2] It exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling pathway activated by the OTR is the Gq/11 pathway, which leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and a rise in intracellular calcium levels, ultimately resulting in smooth muscle contraction and other cellular responses.[3][4]

Oxytocin receptor antagonists are compounds that competitively bind to the OTR, thereby preventing the binding of endogenous oxytocin and blocking its downstream signaling effects. These antagonists are of significant interest for therapeutic applications, most notably in the management of preterm labor.[2][5]

Quantitative Analysis of Oxytocin Receptor Antagonists

The potency and efficacy of oxytocin receptor antagonists are quantified through various in vitro assays. The key parameters are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Table 1: Binding Affinity (Ki) and Functional Inhibition (IC50) of Representative Oxytocin Receptor Antagonists

| Compound | Antagonist Type | Species/Tissue | Assay Type | Parameter | Value (nM) |

| L-368,899 | Non-peptide | Rat Uterus | Functional | IC50 | 8.9[6][7][8][9][10] |

| Human Uterus | Functional | IC50 | 26[6][7][8][9] | ||

| Coyote Brain | Binding | Ki | 12.38[11] | ||

| Atosiban | Peptide | Human Myometrial Cells | Functional (Ca2+) | IC50 | 5[12] |

| Human Recombinant OTR | Binding | Ki | 11.0 - 39.81[13] |

Signaling Pathways in Oxytocin Receptor Activation and Inhibition

The binding of oxytocin to its receptor initiates a cascade of intracellular events. Antagonists block this cascade at the very first step.

Key Experimental Protocols

The characterization of oxytocin receptor antagonists relies on standardized in vitro assays. Below are the detailed methodologies for two such key experiments.

This assay is used to determine the binding affinity (Ki) of a test compound for the oxytocin receptor. It measures the ability of the unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: Membranes expressing the oxytocin receptor are prepared from a suitable source, such as cultured cells (e.g., HEK293 cells transfected with the human OTR) or tissue homogenates (e.g., rat uterus).

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, typically containing Tris-HCl and MgCl2.

-

Incubation: In a multi-well plate, the receptor membranes are incubated with a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]-oxytocin) and varying concentrations of the unlabeled antagonist (the test compound).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the antagonist. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the ability of an antagonist to block the oxytocin-induced increase in intracellular calcium. It is a direct measure of the antagonist's functional inhibitory activity (IC50).

Methodology:

-

Cell Culture: Cells endogenously expressing or engineered to express the oxytocin receptor (e.g., CHO-K1 cells) are cultured in multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye is non-fluorescent until it binds to free calcium in the cytoplasm.

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist.

-

Agonist Stimulation: Oxytocin is added to the wells to stimulate the receptors.

-

Fluorescence Measurement: The change in fluorescence intensity is measured in real-time using a fluorescence plate reader (e.g., a FLIPR or FlexStation). The increase in fluorescence is proportional to the increase in intracellular calcium.

-